Cas no 582-73-0 (4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione)

4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione is a fluorinated β-diketone compound featuring a pyridinyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The trifluoromethyl group imparts electron-withdrawing properties, improving reactivity in coordination chemistry and metal-chelating applications. Its structural motif is valuable for constructing heterocyclic frameworks, particularly in pharmaceuticals and agrochemicals. The compound’s stability and compatibility with various reaction conditions make it suitable for use in cross-coupling and cyclization reactions. Additionally, the pyridine moiety offers potential for further functionalization, broadening its applicability in ligand design and catalytic systems. This compound is particularly relevant in the development of fluorinated bioactive molecules and advanced materials.
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione structure
582-73-0 structure
商品名:4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
CAS番号:582-73-0
MF:C9H6NO2F3
メガワット:217.14464
MDL:MFCD00041857
CID:38485
PubChem ID:68495

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4,4,4-Trifluoro-1-(pyridine-3-yl)butane-1,3-dione
    • 4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
    • 1-(3-Pyridyl)-4,4,4-t
    • 4-(3'-Pyridyl)-1,1,1-trifluor-2,4-butandion
    • 4,4,4-Trifluor-1-(3-pyridyl)-1,3-butandion
    • 4,4,4-Trifluor-1-[3]pyridyl-butan-1,3-dion
    • 4,4,4-trifluoro-1-(3-pyridyl)-1,3-butanedione
    • 4,4,4-Trifluoro-1-(pyridin-3-yl)-1,3-butanedione
    • 4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione
    • 4,4,4-trifluoro-1-[3]pyridyl-butane-1,3-dione
    • 4,4,4-trifluoro-1-pyridin-3-yl-butane-1,3-dione
    • 1,3-Butanedione,4,4,4-trifluoro-1-(3-pyridyl)- (7CI,8CI)
    • 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione
    • NSC 42763
    • 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
    • NSC42763
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridyl)-
    • CHEMBL1089782
    • V52H5E9E5U
    • FT-0757502
    • 582-73-0
    • 1-pyridin-3-yl-4,4,4-trifluoro-butane-1,3-dione
    • Butane-1,3-dione, 4,4,4-trifluoro-1-(3-pyridyl)-
    • SR-01000632310-1
    • 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione #
    • AKOS000115261
    • F88060
    • CCG-42299
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)
    • UNII-V52H5E9E5U
    • CS-0269316
    • DTXSID6060391
    • EN300-01275
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-
    • 1, 4,4,4-trifluoro-1-(3-pyridyl)-
    • BRD-K92681500-001-01-4
    • 4,4,4-Trifluoro-1-(3-pyridyl)butane-1,3-dione
    • MFCD00041857
    • 4,4,4-trifluoro-1-pyridin-3-ylbutane-1-3-dione
    • 1, 4,4,4-trifluoro-1-(3-pyridinyl)-
    • NSC-42763
    • SCHEMBL1925385
    • STK508285
    • MDL: MFCD00041857
    • インチ: 1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-3,5H,4H2
    • InChIKey: MXVYPMBHALRMDU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=CN=C1)CC(C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 217.03500
  • どういたいしつりょう: 217.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.351
  • ゆうかいてん: 173-174°C
  • ふってん: 276°Cat760mmHg
  • フラッシュポイント: 120.7°C
  • 屈折率: 1.501
  • PSA: 47.03000
  • LogP: 1.78580

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione セキュリティ情報

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-29659-0.1g
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
582-73-0
0.1g
$77.0 2023-02-14
Chemenu
CM171322-25g
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
582-73-0 95%+
25g
$*** 2023-03-29
eNovation Chemicals LLC
Y1236097-500mg
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
582-73-0 95%
500mg
$495 2023-09-04
Fluorochem
033154-25g
4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione
582-73-0
25g
£279.00 2022-03-01
eNovation Chemicals LLC
Y1236097-50mg
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
582-73-0 95%
50mg
$175 2023-09-04
Enamine
EN008-0022-10g
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
582-73-0
10g
$1297.0 2023-09-06
eNovation Chemicals LLC
Y1236097-100mg
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
582-73-0 95%
100mg
$60 2024-06-06
1PlusChem
1P00EE2X-100g
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
582-73-0 97%
100g
$833.00 2023-12-16
Enamine
EN008-0022-5g
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
582-73-0
5g
$698.0 2023-09-06
eNovation Chemicals LLC
Y1236097-2.5g
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
582-73-0 95%
2.5g
$1135 2023-09-04

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione 関連文献

4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dioneに関する追加情報

Comprehensive Overview of 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 582-73-0): Properties, Applications, and Industry Insights

4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 582-73-0) is a fluorinated organic compound with a unique molecular structure combining a pyridine ring and a β-diketone moiety. This trifluoromethyl-substituted derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex molecules. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridyl) groups creates interesting electronic properties, making it valuable for structure-activity relationship (SAR) studies.

Recent advancements in fluorine chemistry have highlighted the importance of compounds like 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione in drug discovery. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity—key considerations for modern small-molecule therapeutics. Researchers frequently search for "fluorinated pyridine derivatives" or "trifluoromethyl diketones applications," reflecting growing interest in this chemical space. The compound's chelating ability via its β-diketone group also makes it relevant to coordination chemistry and material science applications.

From a synthetic perspective, CAS 582-73-0 serves as a precursor for heterocyclic compounds, particularly in the preparation of pyrazoles and isoxazoles through condensation reactions. Its thermal stability and solubility profile (moderate in polar organic solvents) make it practical for various organic transformations. Industry professionals often inquire about "scale-up synthesis of fluorinated β-diketones" or "582-73-0 supplier," indicating both research and commercial demand. Analytical characterization typically involves NMR spectroscopy (notably 19F NMR) and mass spectrometry to confirm purity and structure.

Environmental and regulatory aspects of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione align with current green chemistry trends. While not classified as hazardous under major chemical inventories, proper laboratory handling protocols should be followed. The compound's biodegradability and eco-toxicity profile remain active research areas, with scientists exploring "sustainable fluorination methods" to reduce environmental impact. This aligns with broader industry searches for "green alternatives to fluorinated compounds."

In material science applications, the π-conjugated system of this compound shows promise for developing organic electronic materials. Its ability to coordinate with metals suggests potential in OLED technologies or catalysis—topics frequently searched alongside "fluorinated diketone materials." Recent patent literature reveals growing interest in using such derivatives for advanced functional materials, particularly where thermal stability and electron transport properties are crucial.

The commercial availability of CAS 582-73-0 through specialty chemical suppliers meets demand from both academic and industrial researchers. Quality specifications typically emphasize HPLC purity (>95%) and moisture content control, with pricing reflecting the compound's specialty chemical status. Purchasers often compare "4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione price" across vendors while considering bulk purchase discounts for large-scale applications.

Future research directions for this compound likely involve structure optimization for specific applications, particularly in medicinal chemistry where fluorinated compounds continue to dominate new drug approvals. The rise of AI-assisted molecular design has increased searches for "fluorinated compound databases" and "582-73-0 derivatives," suggesting computational approaches may accelerate its utilization. As precision chemistry advances, tailored modifications of this molecular scaffold could unlock novel functionalities across multiple industries.

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Amadis Chemical Company Limited
(CAS:582-73-0)4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
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清らかである:99%/99%
はかる:5g/25g
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